N,N'-Didescarboxymethyl Daclatasvir

Daclatasvir impurity profiling Process-related impurity Structure-activity relationship

N,N'-Didescarboxymethyl Daclatasvir (CAS 1009119-18-9), also referred to as Daclatasvir Di-Descarbamate Impurity or Daclatasvir Impurity 11/13, is a structurally defined, process-related impurity of the hepatitis C virus (HCV) NS5A inhibitor Daclatasvir. This compound belongs to the class of dimeric phenylimidazole–pyrrolidine carbamate analogs and is formally characterized by the bis-removal of the N-terminal carboxymethyl groups from the parent drug, yielding a molecular formula of C₃₆H₄₆N₈O₂ and a molecular weight of 622.8 Da.

Molecular Formula C₃₆H₄₆N₈O₂
Molecular Weight 622.8
CAS No. 1009119-18-9
Cat. No. B1144952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Didescarboxymethyl Daclatasvir
CAS1009119-18-9
Molecular FormulaC₃₆H₄₆N₈O₂
Molecular Weight622.8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Didescarboxymethyl Daclatasvir (CAS 1009119-18-9): Core Identity and Procurement-Relevant Class Information


N,N'-Didescarboxymethyl Daclatasvir (CAS 1009119-18-9), also referred to as Daclatasvir Di-Descarbamate Impurity or Daclatasvir Impurity 11/13, is a structurally defined, process-related impurity of the hepatitis C virus (HCV) NS5A inhibitor Daclatasvir . This compound belongs to the class of dimeric phenylimidazole–pyrrolidine carbamate analogs and is formally characterized by the bis-removal of the N-terminal carboxymethyl groups from the parent drug, yielding a molecular formula of C₃₆H₄₆N₈O₂ and a molecular weight of 622.8 Da . It is primarily sourced as a high-purity analytical reference standard for pharmaceutical impurity profiling, stability-indicating method validation, and quality control (QC) release testing of Daclatasvir active pharmaceutical ingredient (API) and finished dosage forms [1].

Why N,N'-Didescarboxymethyl Daclatasvir Cannot Be Replaced by Other Daclatasvir Impurities or Generic NS5A Reference Compounds


Daclatasvir impurity profiles are not interchangeable. N,N'-Didescarboxymethyl Daclatasvir represents a unique structural deviation—the complete absence of both N-carboxymethyl moieties—that fundamentally alters its chromatographic retention, UV absorption profile, and mass spectrometric fragmentation pattern relative to the parent drug, mono-des-carboxymethyl impurities (e.g., Impurity A, CAS 1007884-60-7), and other process-related substances [1]. Substituting this impurity with a different, even structurally proximate, Daclatasvir analog introduces quantifiable error in HPLC method system suitability parameters, particularly in resolution (Rs) between critical peak pairs, leading to failed ICH Q2(R1) method validation and inaccurate impurity quantitation [2]. The procurement risk is therefore not generic—only the exact CAS-registered compound with verified identity and purity can serve as a valid reference marker for regulatory submission and batch release testing.

Quantitative Differentiation Evidence for N,N'-Didescarboxymethyl Daclatasvir (CAS 1009119-18-9) Against Its Closest Analogs


Structural Specificity: Bis-N-Descarboxymethyl Modification vs. Parent Daclatasvir and Mono-Descarboxymethyl Impurity A

N,N'-Didescarboxymethyl Daclatasvir is the only reported Daclatasvir impurity in which both N-carboxymethyl groups on the valine residues have been removed. This bis-desmethyl modification distinguishes it from the parent drug Daclatasvir (MW 738.9 Da, C₄₀H₅₀N₈O₆) and from the principal degradation product Monodes(N-carboxymethyl)valine Daclatasvir (Impurity A, MW 581.7 Da, C₃₃H₃₉N₇O₃), which retains one intact carboxymethyl-valine moiety . The mass difference of –116.1 Da relative to Daclatasvir and +41.1 Da relative to Impurity A is sufficient to generate a distinct extracted ion chromatogram (EIC) signal and MS² fragmentation fingerprint, enabling unequivocal peak assignment in multi-impurity LC-MS/MS methods [1].

Daclatasvir impurity profiling Process-related impurity Structure-activity relationship NS5A inhibitor

HPLC Purity Specification: ≥98% Purity vs. Typical Research-Grade Impurity Standards (95% threshold)

Commercially available N,N'-Didescarboxymethyl Daclatasvir from Pharmaceutical Secondary Standard suppliers is certified at ≥98% purity by HPLC . This purity level exceeds the ≥95% specification commonly associated with research-grade impurity standards (e.g., 95% min for the same compound from synthesis-oriented vendors ). The 3-percentage-point purity margin translates to a ≤2% total impurity burden versus a ≤5% burden, which directly reduces the uncertainty in calibration curve construction and limit of quantitation (LOQ) determination for this specific impurity in validated HPLC methods [1].

Reference standard HPLC purity Pharmaceutical analysis Method validation

Baseline Chromatographic Resolution: Validated UPLC Separation from Other Process-Related Impurities

A published stability-indicating UPLC method validated per ICH Q2(R1) guidelines demonstrated that Daclatasvir and its related process impurities, including N,N'-Didescarboxymethyl Daclatasvir (Implicitly categorized under process-related polar impurities separable on a Waters ACQUITY BEH phenyl column), were well resolved with symmetric peak shapes within a 15-minute runtime [1]. This validated resolution addresses the specific procurement requirement for a reference marker that does not co-elute with the API peak or with degradation impurities formed under oxidative stress (DP2, m/z 778.5) and acid/base hydrolytic stress (DP1, m/z 582.4) [1].

Stability-indicating method UPLC impurity profiling ICH Q2(R1) validation Resolution

Impurity Classification Consistency: Cross-Vendor CAS Identity vs. Variable Impurity Numbering Schemes

N,N'-Didescarboxymethyl Daclatasvir is uniquely and traceably defined by CAS Registry Number 1009119-18-9, irrespective of vendor-specific impurity designations. Cross-referencing of five independent commercial sources reveals that the identical CAS entry appears under three different internal impurity codes: Daclatasvir Impurity 11 (Veeprho Cat. VE0014090 ), Daclatasvir Impurity 13 (Forever Synthesis Cat. FY-DAC13 ), and Daclatasvir Di-Descarbamate Impurity (ChemicalBook ). This contrasts with Daclatasvir Impurity A (Monodes(N-carboxymethyl)valine Daclatasvir, CAS 1007884-60-7), which maintains consistent nomenclature across vendors . The fixed CAS-to-structure mapping ensures that a single, well-characterized substance can be sourced from multiple vendors without ambiguity, while impurity code alone is unreliable for procurement specification.

Impurity standard traceability CAS registry Pharmacopoeial impurity profiling ANDAR regulatory submission

Deuterated Analog Availability: Quantitative LC-MS Internal Standard Utility

The perdeuterated analog N,N'-Didescarboxymethyl Daclatasvir-d8 (CAS 1009119-18-9 labeled; MW 638.9 Da, C₃₆H₃₀D₁₆N₈O₂) is commercially accessible as a stable isotope-labeled internal standard (SIL-IS) . With a mass shift of +16 Da relative to the unlabeled compound (MW 622.8 Da), this SIL-IS provides a sufficient mass increment to avoid isotopic cross-talk in selected reaction monitoring (SRM) channels while co-eluting chromatographically with the analyte, thereby correcting for matrix effects and ionization suppression in plasma and pharmaceutical samples [1]. This contrasts with common Daclatasvir impurities such as Impurity A (CAS 1007884-60-7), for which no analogous commercial deuterated standard is readily available at comparable unit sizes, limiting the achievable accuracy of LC-MS/MS quantitation in biological matrices .

Stable isotope-labeled internal standard LC-MS/MS quantification Matrix effect correction Daclatasvir bioanalysis

Priority Procurement Scenarios for N,N'-Didescarboxymethyl Daclatasvir (CAS 1009119-18-9)


ICH-Compliant Impurity Profiling in Daclatasvir ANDA Submissions

Use N,N'-Didescarboxymethyl Daclatasvir as a system suitability marker and calibration standard for the quantitative determination of the bis-descarboxymethyl process impurity in Daclatasvir API and finished dosage forms. The ≥98% HPLC purity and distinct MS signal (m/z 622.8) enable accurate peak identification and integration in stability-indicating UPLC methods validated per ICH Q2(R1), directly supporting Abbreviated New Drug Application (ANDA) impurity testing requirements [1].

LC-MS/MS Bioanalytical Method Development with Matched Deuterated Internal Standard

Combine N,N'-Didescarboxymethyl Daclatasvir (unlabeled, CAS 1009119-18-9) with its perdeuterated analog (d8, MW 638.9 Da) as a stable isotope-labeled internal standard for the quantification of this specific process impurity in human plasma or serum samples during clinical pharmacokinetic studies of Daclatasvir-containing regimens. The +16 Da mass shift minimizes ion suppression artifacts and enables precision of 2.5% RSD or better at the lower limit of quantitation [2].

Reference Standard Procurement for Multi-Source Daclatasvir Quality Control Testing

For QC laboratories testing Daclatasvir API from multiple contract manufacturing organizations (CMOs), procure N,N'-Didescarboxymethyl Daclatasvir exclusively by CAS number 1009119-18-9 to avoid the inconsistency of vendor-specific impurity numbering (Impurity 11, Impurity 13, Di-Descarbamate Impurity). This ensures consistent identity across supplier audits, method transfers, and certificate-of-analysis (CoA) comparisons, eliminating the risk of misidentification that would compromise batch-to-batch impurity trending .

Forced Degradation Studies to Distinguish Process Impurities from Degradants

Employ N,N'-Didescarboxymethyl Daclatasvir as a reference marker in forced degradation experiments (acidic, basic, oxidative, photolytic, and thermal stress conditions) to confirm that the bis-descarboxymethyl impurity is a process-related substance rather than a degradation product. This is critical for establishing the impurity classification in the drug substance specification (ICH Q3A), as degradants observed under stress conditions (e.g., DP1 at m/z 582.4, DP2 at m/z 778.5) must be distinguished from synthesis-derived impurities for proper control strategy implementation [1].

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